2,8-Dihydroxydibenzofuran
Description
2,8-Dihydroxydibenzofuran (C₁₂H₈O₃) is a dibenzofuran derivative featuring hydroxyl (-OH) groups at the 2 and 8 positions of its fused aromatic ring system. Below, we systematically compare this compound with its closest structural analogs, focusing on molecular characteristics, physical properties, and inferred chemical behavior.
Properties
Molecular Formula |
C12H8O3 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dibenzofuran-2,8-diol |
InChI |
InChI=1S/C12H8O3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,13-14H |
InChI Key |
VXDZJGNEPGPUEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular and Structural Features
Key structural differences arise from substituent groups, which influence molecular weight, polarity, and reactivity.
Key Observations :
Physical Properties
Substituents critically influence melting/boiling points and phase behavior.
Inferences for this compound :
- Expected higher solubility in polar solvents (e.g., water, ethanol) than halogenated analogs due to -OH groups.
- Likely lower thermal stability compared to halogenated derivatives, as hydroxyls may decompose at elevated temperatures.
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